

Technical Guide: Ald-CH2-PEG10-Boc for Advanced Bioconjugation and Drug Development

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Compound of Interest

Compound Name: Ald-CH2-PEG10-Boc

Cat. No.: B8106235

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Introduction

Ald-CH2-PEG10-Boc is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a terminal aldehyde group, a ten-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique architecture provides researchers with a versatile platform for the sequential and controlled conjugation of two different molecular entities. The aldehyde functionality allows for chemoselective ligation with amine-containing molecules via reductive amination, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions. The hydrophilic PEG10 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This technical guide provides a comprehensive overview of **Ald-CH2-PEG10-Boc**, including its chemical properties, detailed experimental protocols for its application in PROTAC synthesis, and a summary of relevant quantitative data.

Core Data Presentation

The following table summarizes the key quantitative data for **Ald-CH2-PEG10-Boc**.

Property	Value	Source
CAS Number	2353410-05-4	[1]
Molecular Weight	584.69 g/mol	[1]
Molecular Formula	C27H53NO13	[1]
Appearance	White to off-white solid	-
Solubility	Soluble in DMSO, DMF, and chlorinated hydrocarbons	-
Storage	-20°C, protected from moisture	[1]

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of a PROTAC using **Ald-CH2-PEG10-Boc**. These protocols are intended as a starting point and may require optimization based on the specific properties of the ligands being conjugated.

Protocol 1: Reductive Amination of a Primary Amine-Containing Ligand with Ald-CH2-PEG10-Boc

This protocol describes the conjugation of the aldehyde moiety of the linker with a primary amine on the first ligand (Ligand 1), which could be a protein of interest (POI) binder or an E3 ligase ligand.

Materials:

- **Ald-CH2-PEG10-Boc**
- Ligand 1 (containing a primary amine)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
- Acetic acid (optional, as a catalyst)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve Ligand 1 (1.0 equivalent) and **Ald-CH₂-PEG10-Boc** (1.1-1.5 equivalents) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).
- If necessary, add a catalytic amount of acetic acid (0.1-0.5 equivalents) to the reaction mixture to facilitate imine formation.
- Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- Add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.
- Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM or ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure Ligand 1-PEG10-Boc

conjugate.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to reveal a primary amine, which will be used for the subsequent conjugation step.

Materials:

- Ligand 1-PEG10-Boc conjugate
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Toluene (for co-evaporation)

Procedure:

- Dissolve the Ligand 1-PEG10-Boc conjugate (1.0 equivalent) in anhydrous DCM.
- Add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
- To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.

Protocol 3: Amide Coupling of the Deprotected Amine with a Second Ligand

This protocol describes the formation of an amide bond between the newly exposed primary amine of the conjugate and a carboxylic acid on the second ligand (Ligand 2).

Materials:

- Ligand 1-PEG10-NH₂·TFA (from Protocol 2)
- Ligand 2 (containing a carboxylic acid)
- Anhydrous Dimethylformamide (DMF)
- A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

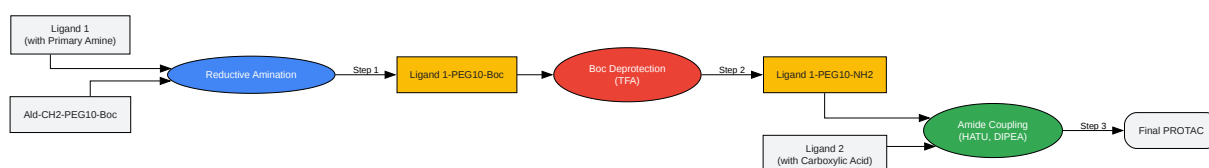
Procedure:

- Dissolve Ligand 2 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
- Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
- In a separate flask, dissolve the Ligand 1-PEG10-NH₂·TFA salt (1.0-1.2 equivalents) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt.
- Add the solution of the activated Ligand 2 to the solution of the deprotected amine.
- Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-16 hours.

- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC molecule.

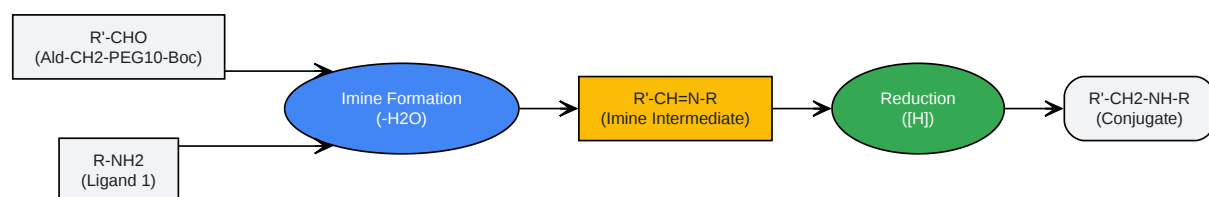
Mandatory Visualizations

The following diagrams illustrate the key processes described in this technical guide.



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Caption: Workflow for PROTAC synthesis using **Ald-CH₂-PEG10-Boc**.



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Caption: Mechanism of reductive amination for bioconjugation.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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